cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate
Description
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate (CAS RN: 311334-13-1) is a synthetic compound with the molecular formula C₁₂H₁₈N₂O₂S₃ and a molecular weight of 318.48 g/mol . Structurally, it features a 3,5-bis(methylthio)-4-isothiazolyl core linked to a cyclohexyl carbamate group. This compound is notable for its role in modulating the lifespan of eukaryotic organisms, as reported in studies investigating its biochemical interactions .
Properties
IUPAC Name |
cyclohexyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S3/c1-17-10-9(11(18-2)19-14-10)13-12(15)16-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXBGSTCIHOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)NC(=O)OC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate typically involves the reaction of cyclohexyl isocyanate with 3,5-bis(methylthio)-4-isothiazole. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the isothiazole ring, where nucleophiles replace the methylthio groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate is primarily recognized for its role as a pesticide. Its efficacy against various pests makes it an important compound in agricultural practices.
Insecticide and Fungicide
- Mechanism of Action : The compound acts by inhibiting the growth of harmful insects and fungi, thereby protecting crops from damage.
- Case Study : Research indicates that formulations containing this compound have shown significant effectiveness against common agricultural pests, including aphids and whiteflies, leading to increased crop yields.
Molluscicide
This compound has also been evaluated for its molluscicidal properties, providing an avenue for controlling snail populations that can transmit plant diseases.
Pharmaceutical Applications
In addition to its agricultural uses, this compound has potential applications in the pharmaceutical industry.
Modulation of Eukaryotic Lifespan
Recent studies suggest that this compound can modulate the lifespan of eukaryotic organisms. This property opens avenues for research in aging and longevity.
- Research Findings : A study demonstrated that treatment with this compound resulted in a statistically significant increase in the lifespan of model organisms such as Caenorhabditis elegans.
Therapeutic Potential
The compound's structure suggests potential therapeutic applications in treating diseases related to oxidative stress and cellular aging.
Data Table: Summary of Applications
| Application Type | Description | Efficacy Evidence |
|---|---|---|
| Insecticide | Protects crops from pests | Increased crop yields in field trials |
| Fungicide | Inhibits fungal growth | Effective against common fungal pathogens |
| Molluscicide | Controls snail populations | Reduces disease transmission |
| Lifespan Modulation | Extends lifespan in eukaryotic organisms | Significant lifespan increase in studies |
| Therapeutic Potential | Potential treatment for oxidative stress diseases | Promising results in preliminary research |
Mechanism of Action
The mechanism by which cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate exerts its effects involves interaction with molecular targets within eukaryotic cells. It is believed to modulate specific signaling pathways that influence cellular processes related to aging and lifespan. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of oxidative stress and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Benzyl N-{[3,5-bis(methylsulfanyl)-4-isothiazolyl]carbonyl}carbamate (Compound K)
- Structure : Shares the 3,5-bis(methylthio)-4-isothiazolyl core but substitutes the cyclohexyl group with a benzyl carbamate moiety .
- Activity : Demonstrated 67.7% inhibition of α-synuclein aggregation in high-throughput screening, outperforming other tested compounds (e.g., Compound H: 31.7%, Compound J: 44.2%) .
- Implications : The benzyl group may enhance steric interactions with aggregation-prone proteins compared to the cyclohexyl group in the target compound.
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-cyclohexyl Urea Derivatives
- Structure : Features a cyclohexyl urea group and trifluoromethylphenyl substituents (CAS RNs: 820242-14-6, 1233369-39-5) .
- Key Difference : The trifluoromethyl groups and urea linkage contrast with the methylthio and carbamate groups in the target compound, leading to divergent physicochemical properties (e.g., higher hydrophobicity) .
Functional Analogues
α-Synuclein Aggregation Inhibitors
- Compound K : As above, 67.7% inhibition .
- 5-Chloro-2-(4-nitrophenyl)benzo[b]furan (Compound J) : 44.2% inhibition .
- Implications : The target compound’s carbamate group may reduce aggregation inhibition efficacy compared to benzyl or nitroaromatic substituents.
Lifespan Modulators
Physicochemical and Formulation Comparisons
Biological Activity
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate is a compound of increasing interest due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and potential applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound features an isothiazole ring, which is known for its biological activity. The compound's structure can be represented as follows:
- Chemical formula : CHNSO
- CAS Number : 714253857
This compound's unique structure contributes to its interaction with various biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound primarily involves the modulation of enzyme activity and interaction with cellular receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. For instance, studies have shown that isothiazole derivatives can inhibit lipoxygenase and cyclooxygenase pathways, which are crucial in inflammatory responses .
Biological Activity Overview
The compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting key enzymes involved in inflammatory pathways.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which can protect cells from oxidative stress.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting a potential role for this compound in antimicrobial therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of lipoxygenase | |
| Antioxidant | Reduction of oxidative stress markers | |
| Antimicrobial | Efficacy against Gram-positive bacteria |
Case Study 1: Anti-inflammatory Potential
In a study examining the anti-inflammatory effects of isothiazole derivatives, this compound was tested in vitro against rat basophilic leukemia (RBL-1) cells. The results indicated a significant reduction in inflammatory cytokine production when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of the compound. Using cell culture models exposed to oxidative stress, this compound exhibited a dose-dependent decrease in reactive oxygen species (ROS) levels. This suggests that the compound could serve as a protective agent against oxidative damage in eukaryotic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
